2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride
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Overview
Description
2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride typically involves the following steps:
Trifluoromethylation: The phenyl ring is trifluoromethylated using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Amination: The trifluoromethylated phenyl ring undergoes amination to introduce the amino group.
Acid Formation: The amino group is then converted to the corresponding acetic acid derivative.
Hydrochloride Formation: Finally, the acetic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrogen gas are often used.
Substitution: Nucleophiles like sodium hydroxide and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of trifluoromethylated compounds.
Biology: The compound can be used as a probe to study biological systems and interactions.
Industry: It is used in the production of agrochemicals and materials with improved performance characteristics.
Mechanism of Action
The mechanism by which 2-amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to biological targets, leading to specific biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Amino-2-(3,5-dichlorophenyl)acetic acid hydrochloride
2-Amino-2-(3,5-dibromophenyl)acetic acid hydrochloride
2-Amino-2-(3,5-difluorophenyl)acetic acid hydrochloride
Uniqueness: 2-Amino-2-[3,5-bis(trifluoromethyl)phenyl]acetic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its chloro, bromo, and fluoro analogs. This group enhances the compound's stability and reactivity, making it particularly useful in various applications.
Properties
CAS No. |
2680528-12-3 |
---|---|
Molecular Formula |
C10H8ClF6NO2 |
Molecular Weight |
323.6 |
Purity |
95 |
Origin of Product |
United States |
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